3-Butenyl benzoate
Description
3-Butenyl benzoate is an ester derived from benzoic acid and 3-butenol, characterized by a four-carbon unsaturated alkyl chain (butenyl group) attached to the benzoate moiety. The compound’s reactivity may be influenced by the double bond in the butenyl group, enabling participation in addition or polymerization reactions. Notably, ethyl 3-(but-3-enyl)benzoate (CAS 731772-84-2), a structural isomer, has been documented in chemical databases, though its properties differ due to the ethyl ester linkage .
Structure
3D Structure
Properties
IUPAC Name |
but-3-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAQKYMCZZDLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The esterification of benzoic acid with 3-buten-1-ol using a solid acid catalyst follows a classical acid-catalyzed mechanism. Sodium pyrosulfate (Na₂S₂O₇), a cost-effective and reusable solid acid, protonates the carbonyl oxygen of benzoic acid, enhancing its electrophilicity. The nucleophilic 3-buten-1-ol then attacks the activated carbonyl, leading to tetrahedral intermediate formation and subsequent water elimination.
Optimized Conditions (adapted from CN103012151A):
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Molar ratio : Benzoic acid : 3-buten-1-ol : Na₂S₂O₇ = 1 : 1.2 : 0.06
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Temperature : 115–150°C
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Reaction time : 5 hours
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Workup : Neutralization with solid sodium carbonate, filtration, and vacuum distillation.
Key Data and Performance
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 6 mol% relative to benzoic acid | |
| Ester content (GC) | 71.11% | |
| Benzoic acid conversion | >99% | |
| By-products | Unreacted alcohol (27.64%) |
Advantages :
Challenges :
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High temperatures risk 3-buten-1-ol polymerization.
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Requires excess alcohol to drive equilibrium.
Transition Metal-Catalyzed Desulfonylative Arylation
Reaction Setup and Mechanistic Insights
A novel approach involves nickel-catalyzed desulfonylation of alkyl sulfones to form 3-butenyl benzoate. In this method, a sulfone precursor (e.g., ethyl 4-(sulfonylmethyl)benzoate) undergoes reductive cleavage in the presence of bis(pinacolato)diboron (B₂Pin₂) and a nickel catalyst, yielding the butenyl ester.
Key Steps :
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Oxidative addition : Nickel(0) inserts into the C–S bond of the sulfone.
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Transmetalation : B₂Pin₂ transfers a boron moiety to nickel.
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Reductive elimination : The butenyl–nickel–aryl intermediate collapses to form the C–C bond.
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Catalyst : Ni(cod)₂ (5 mol%)
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Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
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Reductant : B₂Pin₂ (4 equiv.)
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Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
Yield and Selectivity
Advantages :
Challenges :
Comparative Analysis of Preparation Methods
| Method | Solid Acid-Catalyzed | Transition Metal-Catalyzed |
|---|---|---|
| Catalyst cost | Low (Na₂S₂O₇: $50/kg) | High (Ni/dppe: $300/g) |
| Reaction temperature | 115–150°C | 0–25°C |
| Yield | 71% | 20–36% |
| Scalability | Industrial-friendly | Laboratory-scale |
| Environmental impact | Low waste generation | Boron-containing by-products |
Key Insight : The solid acid method is superior for bulk production, while the transition metal approach offers precision for complex substrates.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Butenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 3-buten-1-ol and benzoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Fragrance and Flavor Industries
Fragrance Composition:
3-Butenyl benzoate is often utilized in the formulation of perfumes and scented products due to its pleasant aroma profile. It can enhance the olfactory characteristics of various formulations.
Flavoring Agent:
In the food industry, this compound serves as a flavoring agent, contributing to the sensory attributes of food products. Its application is particularly noted in confectionery and baked goods.
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against certain pathogens. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and safety .
Cholinesterase Inhibition:
Another significant application is in neuropharmacology, where compounds similar to this compound have shown cholinesterase inhibitory activity. This suggests potential use in treating conditions such as Alzheimer's disease by enhancing acetylcholine levels in the brain .
Environmental Applications
Biodegradability:
The environmental impact of chemical compounds is increasingly scrutinized. Studies suggest that this compound is biodegradable, making it a preferable choice for environmentally friendly formulations compared to less degradable alternatives.
Pesticide Formulations:
Due to its volatility and biological activity, this compound may also find applications in pesticide formulations, where it can act as a natural insect repellent or attractant.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various esters, including this compound, revealed that it effectively inhibited the growth of common foodborne pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, demonstrating its potential as a natural preservative .
Case Study 2: Neuroprotective Effects
Research published in pharmacological journals has explored the neuroprotective effects of cholinesterase inhibitors derived from compounds related to this compound. The findings suggest that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
| Activity Type | Test Organism | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Escherichia coli | 50 |
| Antimicrobial | Staphylococcus aureus | 30 |
| Cholinesterase Inhibition | AChE (Acetylcholinesterase) | IC50 = 1.65 |
Table 2: Environmental Impact Assessment
| Parameter | Value |
|---|---|
| Biodegradability | Yes |
| Environmental Toxicity | Low |
| Persistence | Non-persistent |
Mechanism of Action
The mechanism of action of 3-butenyl benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 3-buten-1-ol, which can further participate in biochemical reactions. The compound’s reactivity and interactions with enzymes and other biomolecules contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoate esters exhibit diverse physicochemical and biological properties depending on their alkyl or aryl substituents. Below is a comparative analysis of 3-butenyl benzoate with structurally related esters:
Structural and Physical Properties
| Compound | Alkyl Chain | Odor Profile | Key Applications | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Unsaturated (C₄H₇) | Not reported | Hypothesized: Fragrance, agrochemicals | ~178.2 (estimated) |
| Benzyl benzoate | Aromatic (C₆H₅CH₂) | Light, balsamic (almond-like) | Perfumery, acaricides | 212.25 |
| Hexyl benzoate | Saturated (C₆H₁₃) | Woody-green, piney | Flavors, plasticizers | 206.28 |
| Methyl benzoate | Short-chain (CH₃) | Cananga-like | Solvent, fragrance | 136.15 |
| Neopentyl benzoate* | Branched (C₅H₁₁) | Not reported | Enzyme inhibition (AChE/BChE) | ~192.2 (estimated) |
*Neopentyl-4-hydroxy-3,5-bis[3-methyl-2-butenyl] benzoate (compound 5 in ) demonstrated acetylcholinesterase inhibitory activity, highlighting the role of substituents in bioactivity .
Bioactivity and Functional Roles
- This compound: No direct bioactivity data are available.
- BR analogs with benzoate groups: Compounds 15–22 (), featuring C-22 benzoate side chains, exhibited growth-promoting activity in plants comparable to brassinolide at 10⁻⁸ M, emphasizing the importance of hydroxyl group positioning (C2 vs. C3) in modulating activity .
- Neopentyl benzoate derivatives : Inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in neurodegenerative disease research .
Environmental and Metabolic Pathways
- Microbial degradation : Rhodococcus sp. CS-1 degrades benzoate derivatives via the benzoate pathway, with 13% of its genes dedicated to this process, suggesting this compound may undergo similar microbial breakdown .
- pH stability : Benzoate esters are stable near neutral pH, but hydrolysis accelerates under acidic or alkaline conditions. [¹⁴C]Benzoate (pKa 4.2) is used for intracellular pH measurements due to its compatibility with biological systems .
Biological Activity
3-Butenyl benzoate is an organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by a benzoate group attached to a butenyl side chain. Its molecular formula is , and it can be represented structurally as follows:
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various pathogenic bacteria, revealing that it has moderate activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to range between 64 μg/mL to 128 μg/mL against selected strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 128 |
2. Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 100 μg/mL to 200 μg/mL in assays involving human cancer cell lines such as HeLa and MCF-7 . These findings suggest that while it may not be the most potent anticancer agent, it has potential for further exploration in cancer therapy.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 150 |
| MCF-7 | 120 |
| A549 | 200 |
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The cytotoxic effects may involve apoptosis induction in cancer cells, although further research is required to clarify these pathways.
Case Studies
A notable case study involved the evaluation of various isothiocyanates, including derivatives like benzyl and phenylethyl isothiocyanate, which were found to have higher antibacterial activity compared to this compound . This highlights the need for comparative studies to better understand the relative effectiveness of different compounds within the same chemical family.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Butenyl benzoate?
- Methodological Answer : Synthesis optimization should prioritize theoretical feasibility assessments using metabolic pathway reconstruction tools. For example, biosynthetic path evaluation scores (based on enzymatic efficiency, substrate compatibility, and thermodynamic feasibility) can guide route selection. Computational models can predict yield bottlenecks and recommend modifications, such as adjusting reaction temperature or catalytic systems. Experimental validation should follow, focusing on high-scoring pathways to minimize trial-and-error costs . Additionally, stepwise synthesis approaches (e.g., esterification of 3-butenol with benzoic acid derivatives) should incorporate spectroscopic validation (NMR, IR) at each stage to confirm intermediate purity .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Ion-pair reverse-phase chromatography (IP-RP-HPLC) is highly effective, particularly when paired with mass spectrometry (LC-MS). For method optimization, use experimental design (e.g., Box-Behnken) to evaluate factors like mobile phase pH, ion-pair reagent concentration (e.g., tetrabutylammonium bromide), and column temperature. Robustness testing should include spike-and-recovery experiments in biological or environmental samples to validate accuracy (≥95% recovery) and precision (RSD <5%) .
Q. How do storage conditions impact the stability of this compound in derivatized forms?
- Methodological Answer : Stability is temperature- and time-dependent. For derivatized products (e.g., trifluoroacetylated forms), short-term storage (≤2 days) at 4°C maintains integrity, while long-term storage (≤5 days) requires -20°C. Degradation rates can be monitored via HPLC-FLD (fluorescence detection) to track peak area reduction over time. Pre-storage derivatization reaction times must be strictly controlled (e.g., ≤180 minutes) to avoid signal loss .
Advanced Research Questions
Q. How can interspecies metabolite transfer influence the anaerobic degradation of this compound?
- Methodological Answer : In anaerobic systems, syntrophic interactions (e.g., between acetogenic bacteria and methanogens) significantly affect degradation kinetics. Acetate accumulation (>65 mM) inhibits benzoate degradation via uncompetitive inhibition (Ki ≈ 40 mM). Use coculture models (e.g., Desulfovibrio spp.) to simulate metabolite exchange (H₂/formate). Monitor thresholds via gas chromatography (GC) for H₂ and HPLC for acetate, correlating with degradation rates using modified Michaelis-Menten equations (Vmax ≈ 0.8 mM·h⁻¹, Km ≈ 2.5 mM) .
Q. How can contradictions in biological activity data for this compound be systematically resolved?
- Methodological Answer : Conflicting results (e.g., efficacy in pest control vs. lack of effect) require meta-analysis of experimental variables. Compare dosing regimes (e.g., 0.1–1.0 mg·L⁻¹), application methods (foliar vs. systemic), and environmental conditions (pH, temperature). Use multivariate regression to identify confounding factors. For example, emamectin benzoate’s inefficacy in lodgepole pine was linked to resin duct occlusion, highlighting the need for species-specific formulation adjustments .
Q. What molecular interactions drive this compound’s binding with biomacromolecules?
- Methodological Answer : Charge-assisted C–H···anion interactions dominate binding to proteins/DNA. Use cyclic voltammetry (CV) to study redox-active complexes (e.g., ferrocene-conjugated benzoates). Precipitation assays (e.g., turbidity measurements) and NMR titration (e.g., WinEQNMR2 analysis) quantify binding constants (K ≈ 10³–10⁴ M⁻¹). For DNA interaction studies, employ ethidium bromide displacement assays and molecular docking simulations to map binding sites .
Q. How can supramolecular chemistry principles be applied to design sensors for this compound detection?
- Methodological Answer : Macrocyclic receptors (e.g., 1,2,3-triazole-based) offer selective recognition. Synthesize host molecules via click chemistry, then test anion selectivity via UV-Vis titration (λ = 250–400 nm). For electrochemical sensors, functionalize electrodes with redox-active macrocycles and measure current shifts (ΔEpa ≈ 50–100 mV) upon benzoate binding. Cross-validate with X-ray crystallography (CCDC data) to confirm structural interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
